5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that features a trifluoroethyl group, a pyrazole ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the trifluoroethyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the sulfonyl chloride group can be used to introduce bioactive moieties.
Industry
In the industrial sector, this compound finds applications in the development of agrochemicals and materials. Its unique chemical properties can be leveraged to create products with improved performance and stability.
Mechanism of Action
The mechanism of action of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity to enzymes or receptors, while the sulfonyl chloride group can participate in covalent bonding with target proteins. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine: This compound shares the trifluoroethyl and pyrazole moieties but lacks the sulfonyl chloride group.
2,2,2-Trifluoroethyl methacrylate: This compound contains the trifluoroethyl group but differs in its overall structure and functional groups.
Uniqueness
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl chloride group allows for versatile chemical modifications, while the trifluoroethyl group enhances the compound’s stability and bioactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O3S/c1-2-3-18-5-7-8(19(10,16)17)4-14-15(7)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZOHOBPPXARX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.